molecular formula C22H15NO4 B2933248 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate CAS No. 622363-10-4

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate

Cat. No.: B2933248
CAS No.: 622363-10-4
M. Wt: 357.365
InChI Key: BLIMVHQIAQSCTR-NDENLUEZSA-N
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Description

The compound “(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate” is a heterocyclic aurone derivative characterized by a benzofuran core substituted with a pyridin-4-ylmethylene group at position 2, a ketone at position 3, and a 4-methylbenzoate ester at position 5. Aurones, a subclass of flavonoids, are recognized for their biological activities, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-14-2-4-16(5-3-14)22(25)26-17-6-7-18-19(13-17)27-20(21(18)24)12-15-8-10-23-11-9-15/h2-13H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMVHQIAQSCTR-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydrobenzofuran-3-one with 4-pyridinecarboxaldehyde under basic conditions to form the pyridinylmethylene intermediate. This intermediate is then esterified with 4-methylbenzoic acid in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Heterocyclic Moiety: Pyridine vs. Quinoline: Compounds with pyridin-4-ylmethylene (e.g., 5b) or quinoline substituents (e.g., B1, B2) exhibit distinct activity profiles. Positional Isomerism: Pyridin-4-yl (5b) vs. pyridin-3-yl () substitutions influence binding affinity. Pyridin-4-yl derivatives show selectivity for leukemia and solid tumor cells .

Ester/Sulfonate Modifications: The 4-methylbenzoate group in the target compound may balance lipophilicity and metabolic stability compared to bulkier substituents (e.g., tetraacetylated sugars in B1/B2) or sulfonates (), which could affect membrane permeability . 2,6-Dichlorobenzyloxy (5b) and acetonitrile-indole (5a) groups correlate with nanomolar IC50 values and in vivo efficacy .

Toxicity and Selectivity: Compound 5a avoids hERG channel inhibition, reducing cardiac toxicity risks . 5a and 5b show selectivity for leukemia cells over normal B-lymphoblasts, suggesting a therapeutic window .

Mechanistic Insights

  • Tubulin Polymerization Inhibition : Analogs 5a and 5b disrupt microtubule dynamics by binding to the colchicine site, inducing G2/M phase arrest and apoptosis . Molecular docking confirms this interaction .

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds, alongside case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H19N1O4C_{21}H_{19}N_{1}O_{4}, and it features a complex structure that includes a benzofuran ring, a pyridine moiety, and an ester functional group. Its unique configuration allows for interactions with various biological targets.

Target Receptors

The primary biological targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues, activating downstream signaling pathways such as:

  • RAS-MEK-ERK
  • PLCγ
  • PI3K-Akt

These pathways are crucial for regulating cell proliferation, survival, and differentiation.

Biological Activities

Research indicates that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains. For instance:

  • Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating key inflammatory pathways:

  • Mechanism : It inhibits the activation of NF-kB, a transcription factor involved in inflammatory responses, leading to reduced cytokine production.

Anticancer Potential

Preliminary studies indicate that the compound can induce apoptosis in cancer cells:

  • Research Findings : In vitro studies on breast cancer cell lines revealed decreased cell viability and increased apoptotic markers following treatment with the compound.

Comparative Analysis

To contextualize the biological activity of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuranPyridine at position 2Moderate antimicrobialDifferent binding affinity
(Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuranQuinoline instead of pyridineAnticancer propertiesEnhanced apoptosis induction
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuranPyridine at position 4Anti-inflammatoryVarying efficacy in inflammation

Synthesis and Research Applications

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions:

  • Condensation : 3-pyridinecarboxaldehyde is reacted with 2,3-dihydrobenzofuran under basic conditions.
  • Esterification : The resulting intermediate undergoes esterification with a suitable benzoic acid derivative using coupling agents such as DCC.

This compound serves as a valuable building block in drug development due to its diverse chemical reactivity.

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